molecular formula C17H15Cl3N2O3 B11985969 2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide

2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide

Cat. No.: B11985969
M. Wt: 401.7 g/mol
InChI Key: MJHDVULYBGGQFV-UHFFFAOYSA-N
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Description

2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE is a synthetic organic compound It is characterized by the presence of multiple chlorinated aromatic rings and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE typically involves the following steps:

    Formation of 2,4-Dichlorobenzoic Acid: This can be achieved through the chlorination of benzoic acid.

    Synthesis of 4-Chloro-3,5-Dimethylphenoxyacetic Acid: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid.

    Coupling Reaction: The final step involves the coupling of 2,4-dichlorobenzoic acid with 4-chloro-3,5-dimethylphenoxyacetic acid hydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide functional group.

    Reduction: Reduction reactions can occur, potentially converting the hydrazide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science:

Biology

    Biological Activity: The compound may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use as a lead compound in the development of new therapeutic agents.

Industry

    Agriculture: Possible applications as a herbicide or pesticide due to its chemical structure.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic Acid: A precursor in the synthesis of the compound.

    4-Chloro-3,5-Dimethylphenoxyacetic Acid: Another precursor.

    Hydrazides: A class of compounds with similar functional groups.

Uniqueness

The uniqueness of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H15Cl3N2O3

Molecular Weight

401.7 g/mol

IUPAC Name

2,4-dichloro-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C17H15Cl3N2O3/c1-9-5-12(6-10(2)16(9)20)25-8-15(23)21-22-17(24)13-4-3-11(18)7-14(13)19/h3-7H,8H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

MJHDVULYBGGQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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